Kanamycin B versus Kanamycin A: Two-Fold Higher In Vitro Antibacterial Potency Across Non-Mycobacterial Species
Kanamycin B demonstrates approximately two-fold higher in vitro antibacterial potency compared to kanamycin A against a broad panel of Gram-positive and Gram-negative bacteria, a quantitative difference directly attributable to the presence of the additional 2′-amino group in the 2,6-diamino-2,6-dideoxy-D-glucose moiety of ring I [1]. However, this potency advantage is reversed for mycobacterial species, where kanamycin A exhibits 2–4 times greater activity than kanamycin B [2].
| Evidence Dimension | Relative in vitro antibacterial potency (non-mycobacterial species) |
|---|---|
| Target Compound Data | MIC values range from 0.39 μg/mL (B. subtilis) to 3.125 μg/mL (P. aeruginosa); approximately 2× more active than kanamycin A overall |
| Comparator Or Baseline | Kanamycin A: approximately half the potency against non-mycobacterial species; 2–4× more active against mycobacteria than kanamycin B [2] |
| Quantified Difference | 2-fold higher potency against non-mycobacterial organisms; 2–4-fold lower potency against mycobacteria |
| Conditions | Broth microdilution and agar dilution MIC assays; bacterial strains including E. coli, S. aureus, P. aeruginosa, B. subtilis, and Mycobacterium spp. |
Why This Matters
Procurement selection between kanamycin A and kanamycin B must be guided by the specific target organism: kanamycin B offers superior potency for routine non-mycobacterial antibacterial studies, while kanamycin A is the preferred selection for antimycobacterial research applications.
- [1] Salian, S. et al. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrob. Agents Chemother. 2012, 56(12), 6104–6108. View Source
- [2] Umezawa, H. et al. Studies on Kanamycin B. I Isolation of Kanamycin B and Its Chemical and Biological Properties. J. Antibiot. (Tokyo) Ser. A 1961, 14(4), 180–186. View Source
